molecular formula C36H38Cl4N4O8S2 B2984717 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4'-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)BENZAMIDE CAS No. 388624-57-5

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4'-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)BENZAMIDE

Cat. No.: B2984717
CAS No.: 388624-57-5
M. Wt: 860.64
InChI Key: GEHPPASDNBHXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its multiple bis(2-chloroethyl)sulfamoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:

    Formation of Bis(2-chloroethyl)sulfamoyl Groups: This is typically achieved by reacting 2-chloroethylamine with sulfuryl chloride under controlled conditions.

    Coupling Reactions: The intermediate bis(2-chloroethyl)sulfamoyl compounds are then coupled with benzamido and biphenyl derivatives through amide bond formation reactions.

    Final Assembly: The final compound is assembled by linking the intermediate products through additional coupling reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bis(2-chloroethyl)sulfamoyl groups to their corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)sulfamoyl groups can form cross-links with DNA strands, inhibiting DNA replication and leading to cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE is unique due to its complex structure, which includes multiple bis(2-chloroethyl)sulfamoyl groups and a biphenyl core

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38Cl4N4O8S2/c1-51-33-23-27(7-13-31(33)41-35(45)25-3-9-29(10-4-25)53(47,48)43(19-15-37)20-16-38)28-8-14-32(34(24-28)52-2)42-36(46)26-5-11-30(12-6-26)54(49,50)44(21-17-39)22-18-40/h3-14,23-24H,15-22H2,1-2H3,(H,41,45)(H,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHPPASDNBHXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)OC)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38Cl4N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

860.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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